molecular formula C18H19NO4 B563991 (1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one CAS No. 19777-83-4

(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one

Cat. No.: B563991
CAS No.: 19777-83-4
M. Wt: 313.353
InChI Key: LVZDPEMKKFJEHH-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one is a compound belonging to the class of flavonoids, which are polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound, in particular, has garnered attention due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one can be synthesized through various methods, including the condensation of 2’-hydroxyacetophenones with corresponding aldehydes, followed by intramolecular cyclization. This process typically involves the use of catalysts such as palladium (II) and oxidants to facilitate the cyclization and dehydrogenation steps . The reaction conditions often require acidic or basic reflux conditions, which can be harsh and may not be suitable for all substrates .

Industrial Production Methods

In industrial settings, the production of flavinine may involve more scalable and efficient methods. One such method is the use of engineered microorganisms, such as Escherichia coli, to biosynthesize flavinine from precursor molecules. This biotechnological approach can offer higher yields and more environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like iodine and catalysts such as palladium (II). The reaction conditions can vary, but they often involve refluxing in acidic or basic media .

Major Products

The major products formed from these reactions include flavones, flavanones, and various substituted derivatives of flavinine .

Mechanism of Action

(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one exerts its effects through various molecular targets and pathways:

Properties

CAS No.

19777-83-4

Molecular Formula

C18H19NO4

Molecular Weight

313.353

InChI

InChI=1S/C18H19NO4/c1-22-16-6-10-5-13-12-8-15(21)17(23-2)9-18(12,3-4-19-13)11(10)7-14(16)20/h6-9,13,19-20H,3-5H2,1-2H3/t13-,18-/m0/s1

InChI Key

LVZDPEMKKFJEHH-UGSOOPFHSA-N

SMILES

COC1=C(C=C2C(=C1)CC3C4=CC(=O)C(=CC42CCN3)OC)O

Origin of Product

United States

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